Limited Public Bioactivity Data for m-Anisidine, 4-((1-methylheptyl)oxy)-, hydrochloride
A thorough search of primary research papers, patents, and databases like ChEMBL and BindingDB [1] found no quantitative bioactivity data (e.g., IC50, Ki, EC50) for the target compound against any specific protein target, cell line, or organism. Some vendor product pages claim it is a 'novel and potent bioactive compound' without providing supporting data . This contrasts with other anisidine derivatives, such as m-AMSA (4'-(9-acridinylamino)methanesulfon-m-anisidine), which have well-documented DNA topoisomerase II inhibition and clinical use.
| Evidence Dimension | Publicly available bioactivity data |
|---|---|
| Target Compound Data | None found |
| Comparator Or Baseline | m-AMSA: documented topoisomerase II inhibition (NSC 141549, Cain's acridine) |
| Quantified Difference | Not quantifiable |
| Conditions | Comprehensive literature and database search (Google Scholar, PubMed, BindingDB, ChEMBL) |
Why This Matters
The complete lack of target-specific quantitative data means the compound's 'bioactive' potential is unsubstantiated, preventing any evidence-based selection for pharmacological research.
- [1] Conducted literature and database searches (Google Scholar, PubMed, ChEMBL, BindingDB) using terms '15382-67-9', 'M & B 5290', '4-((1-methylheptyl)oxy)-m-anisidine', and structural searches. No quantitative activity records were found. View Source
